molecular formula C13H11N5O B2423022 4-(7-Aza-2-benzimidazolyl)benzamidoxime CAS No. 1256486-30-2

4-(7-Aza-2-benzimidazolyl)benzamidoxime

Cat. No.: B2423022
CAS No.: 1256486-30-2
M. Wt: 253.265
InChI Key: SZBLSFWAWGHSLK-UHFFFAOYSA-N
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Description

4-(7-Aza-2-benzimidazolyl)benzamidoxime is a chemical compound with the molecular formula C13H11N5O It is known for its unique structure, which includes a benzimidazole ring fused with an aza group and an amidoxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Aza-2-benzimidazolyl)benzamidoxime typically involves the reaction of 4-(7-Aza-2-benzimidazolyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the amidoxime group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(7-Aza-2-benzimidazolyl)benzamidoxime undergoes various chemical reactions, including:

    Oxidation: The amidoxime group can be oxidized to form nitrile oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

4-(7-Aza-2-benzimidazolyl)benzamidoxime has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(7-Aza-2-benzimidazolyl)benzamidoxime involves its interaction with specific molecular targets. The amidoxime group can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The benzimidazole ring can interact with nucleic acids and proteins, potentially disrupting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)benzamidoxime
  • 4-(Fmoc-amino)benzamidoxime
  • 3-(7-Aza-2-benzimidazolyl)benzamidoxime

Uniqueness

4-(7-Aza-2-benzimidazolyl)benzamidoxime is unique due to its combination of an aza group and an amidoxime functional group, which imparts distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N'-hydroxy-4-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c14-11(18-19)8-3-5-9(6-4-8)12-16-10-2-1-7-15-13(10)17-12/h1-7,19H,(H2,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBLSFWAWGHSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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